molecular formula C11H17NO3 B1587202 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol CAS No. 201408-35-7

3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol

Cat. No.: B1587202
CAS No.: 201408-35-7
M. Wt: 211.26 g/mol
InChI Key: LIVKGYIUNICCIZ-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVKGYIUNICCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395766
Record name dl-beta-(3,4-dimethoxyphenyl)alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201408-35-7
Record name dl-beta-(3,4-dimethoxyphenyl)alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Chemical Compound S Structural Class in Medicinal Chemistry

The structural framework of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol, characterized by the phenylpropanolamine backbone, is of considerable importance in the field of medicinal chemistry. Phenylpropanolamine and its derivatives have historically been utilized for their sympathomimetic properties, acting as decongestants and appetite suppressants. google.comnih.gov The core structure allows for interactions with various biological targets, including enzymes and receptors, which can be modulated by the presence of different functional groups. smolecule.com

The 3,4-dimethoxyphenyl group, in particular, is a common moiety in a variety of biologically active compounds. This substitution pattern on the phenyl ring is found in numerous natural products and synthetic molecules with diverse pharmacological activities. For instance, derivatives of 1-(3,4-dimethoxyphenyl)propan-1-one (B16214) have been isolated from plants used in folk medicine. mdpi.com Furthermore, the dimethoxyphenyl group is a key structural feature in some cardiovascular drugs. For example, bevantolol (B1218773) is a beta-adrenergic blocking agent that contains a beta-(3,4-dimethoxyphenyl) ethylamine (B1201723) group. google.com The presence of methoxy (B1213986) groups can influence the lipophilicity, electronic properties, and metabolic stability of a molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. nih.gov

The aminopropanol (B1366323) chain is another critical component of this structural class. Aminopropanol derivatives have been investigated for a range of therapeutic applications, including as cardiac circulation controlling agents and for their effects on the central nervous system. google.com The amino and hydroxyl groups are capable of forming hydrogen bonds, which can facilitate binding to the active sites of proteins and enzymes. smolecule.com

Current Research Gaps and Future Directions for 3 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol Studies

Established Synthetic Pathways for this compound

The synthesis of this compound can be approached through various established methodologies in organic chemistry. These methods often involve the careful construction of the carbon skeleton followed by the introduction and manipulation of the key functional groups.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a robust, albeit sometimes lengthy, route to this compound. These approaches allow for the purification of intermediates at each stage, ensuring the final product's high purity. A plausible pathway can be inferred from the synthesis of related compounds, starting from commercially available precursors.

One potential multi-step approach begins with a compound containing the 3,4-dimethoxyphenyl group, which is then elaborated to introduce the three-carbon chain with the amino and hydroxyl functionalities. For instance, a synthetic sequence could start from 3,4-dimethoxybenzaldehyde (B141060). This aldehyde can undergo a Henry reaction with nitroethane to yield 1-(3,4-dimethoxyphenyl)-2-nitropropan-1-ol. Subsequent reduction of the nitro group to an amine and the hydroxyl group to a methylene (B1212753) group, or a related series of functional group interconversions, would lead to the target molecule.

Another potential route involves the use of 3-(3,4-dimethoxyphenyl)propanoic acid or its derivatives. The carboxylic acid could be converted to an amide, which can then undergo a Hofmann rearrangement to furnish the amine. The hydroxyl group could be introduced via reduction of a corresponding ketone or ester at an earlier or later stage of the synthesis.

A key intermediate in the synthesis of related compounds is 3,4-dimethoxybenzyl cyanide. patsnap.comwipo.intgoogle.com A method for its synthesis involves the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) to produce 3,4-dimethoxyphenylacetaldehyde. patsnap.comgoogle.com This aldehyde is then converted to an aldoxime using hydroxylamine (B1172632) hydrochloride, followed by dehydration to yield the cyanide. patsnap.comgoogle.com This cyanide could then, in principle, be reduced and elaborated to form the desired propanolamine (B44665) structure.

One-Pot Reaction Strategies

While specific one-pot syntheses for this compound are not extensively documented in the provided literature, the principles of one-pot reactions can be applied to create more efficient synthetic routes. A hypothetical one-pot strategy could involve the reaction of 3,4-dimethoxybenzaldehyde with a suitable three-carbon nucleophile that already contains a masked amino and hydroxyl group or precursors to these functionalities.

For example, a tandem reaction could be envisioned where an initial addition to the aldehyde is followed by an in-situ reduction or rearrangement to generate the final product without the isolation of intermediates. Such strategies are advantageous in terms of time, resources, and waste reduction.

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The successful synthesis of the target compound relies heavily on the availability and chemistry of its precursors and key intermediates.

Synthesis of Related Dimethoxyphenyl Alcohols and Acids

The 3,4-dimethoxyphenyl moiety is a common structural feature in many organic compounds, and the synthesis of related alcohols and acids is well-established. For example, 3-(3,4-dimethoxyphenyl)-1-propanol (B1347092) is a commercially available compound that could potentially be a precursor. sigmaaldrich.com Its synthesis can be achieved through the reduction of 3-(3,4-dimethoxyphenyl)propanoic acid or its corresponding ester.

The synthesis of 3,4-dimethoxyphenylacetic acid itself can be accomplished from eugenol, a natural product. ijcea.org This process involves methylation, isomerization, oxidation to 3,4-dimethoxybenzaldehyde, reduction to the corresponding alcohol, halogenation, and reaction with cyanide, followed by hydrolysis to the acid. ijcea.org

PrecursorSynthetic MethodReference
3,4-Dimethoxybenzyl cyanideFrom 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate via decarboxylation, oximation, and dehydration. patsnap.comwipo.intgoogle.com
3,4-DimethoxybenzaldehydeOxidation of methylisoeugenol. ijcea.org
3,4-Dimethoxybenzyl alcoholReduction of 3,4-dimethoxybenzaldehyde. ijcea.org
3-(3,4-Dimethoxyphenyl)-1-propanethiolFrom 3-(3,4-dimethoxyphenyl)propanol and thiourea (B124793). prepchem.com

Role of Substituted Propanols as Synthetic Intermediates

Substituted propanols are crucial intermediates in the synthesis of the target molecule and its analogs. For example, 1-chloro-3-(m-tolyloxy)-2-propanol is used in the synthesis of Bevantolol, a related β-amino alcohol. google.com This highlights the general utility of halohydrins and epoxides derived from propanol (B110389) in forming amino alcohols through reactions with amines.

In the context of synthesizing this compound, a suitably substituted propanol could serve as the three-carbon building block. For instance, a compound like 3-chloro-1-propanol (B141029) could potentially react with a 3,4-dimethoxyphenyl-containing nucleophile, or vice-versa, to construct the carbon skeleton. The amino group could then be introduced in a subsequent step. The use of 3-amino-1-propanol itself as a starting material in various syntheses underscores the importance of this class of intermediates.

Derivatization Strategies for this compound

The presence of a primary amine and a primary alcohol in this compound offers multiple avenues for derivatization. These modifications can be used to explore the structure-activity relationships of new compounds or to attach the molecule to other scaffolds.

The primary amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Schiff base formation: Reaction with aldehydes or ketones to form imines, which can be subsequently reduced.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The primary hydroxyl group can be derivatized through:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.

Selective derivatization of one functional group in the presence of the other would require the use of protecting groups or carefully controlled reaction conditions. For example, the amino group could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reaction at the hydroxyl group. Conversely, the hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS) to allow for selective manipulation of the amino group.

Functional GroupDerivatization ReactionResulting Functional Group
AminoAcylationAmide
AminoAlkylationSecondary/Tertiary Amine
HydroxylEsterificationEster
HydroxylEtherificationEther

Functional Group Interconversions

The reactivity of this compound is primarily dictated by its amino and hydroxyl functional groups. These groups can undergo a range of interconversions, allowing for the synthesis of diverse derivatives.

The primary alcohol moiety in this compound is susceptible to oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions. While specific studies detailing the oxidation of this exact compound are not prevalent in published literature, the transformation is a fundamental process in organic chemistry. The successful synthesis and commercial availability of 3-amino-3-(3,4-dimethoxyphenyl)propionic acid strongly suggests that this oxidation is a feasible and practiced conversion. sigmaaldrich.com

Analogous transformations on similar structures support this. For instance, the alcohol group in related propanol compounds can be oxidized to form the corresponding aldehydes or ketones using standard oxidizing agents. google.com The choice of oxidant is critical to control the extent of the oxidation and to avoid unwanted side reactions with the amine group, which may require a protection strategy (e.g., as a Boc-carbamate) prior to oxidation.

Table 1: Plausible Oxidation Reactions An interactive data table summarizing potential oxidation reactions.

Starting Material Product Potential Reagents Reaction Type
This compound 3-Amino-3-(3,4-dimethoxyphenyl)propanal PCC, DMP, Swern oxidation Partial Oxidation
This compound 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid KMnO₄, Jones reagent (CrO₃/H₂SO₄), TEMPO Full Oxidation

Reduction reactions on this compound are less common as the functional groups are already in a reduced state. However, should the compound be derivatized, for example, by oxidation to the corresponding ketone or amide, reduction becomes a key transformation. For related amino alcohol structures, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be utilized to form different alcohol derivatives, assuming prior modification of the functional groups. google.com

Both the amino and hydroxyl groups can participate in substitution reactions. The primary amine can be readily acylated to form amides or undergo alkylation. The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution, or it can be directly displaced under acidic conditions.

A relevant example is the conversion of the related compound, 3-(3,4-dimethoxyphenyl)propanol, into 3-(3,4-dimethoxyphenyl)-1-propanethiol. This was achieved by heating the alcohol with thiourea and hydrobromic acid, followed by basic workup, demonstrating a method for hydroxyl group substitution.

Synthesis of Prodrugs and Conjugates

The presence of amine and alcohol functionalities makes this compound an ideal candidate for the synthesis of prodrugs. Prodrugs are inactive or less active derivatives that are converted in vivo to the active parent drug, a strategy often used to improve properties like solubility, stability, or bioavailability.

Common prodrug strategies applicable to this molecule include:

Ester Prodrugs: The hydroxyl group can be esterified with various acids (e.g., succinic acid, benzoic acid) to enhance lipophilicity or aqueous solubility. These esters are typically designed to be cleaved by esterase enzymes in the body.

Carbamate Prodrugs: The primary amine can be converted into a carbamate.

Amino Acid Conjugates: Attaching amino acids to the amine or alcohol can create prodrugs that are recognized by amino acid transporters, potentially improving absorption and targeting. sigmaaldrich.com The development of prodrugs using amino acid moieties has been shown to increase bioavailability and decrease the toxicity of parent drugs in various applications. sigmaaldrich.com

While specific prodrugs of this compound are not widely documented in public literature, the fundamental chemical handles it possesses make it amenable to these well-established prodrug design strategies.

Stereoselective Synthesis of Enantiomeric Forms of this compound

As this compound is a chiral molecule, the synthesis of its individual enantiomers, (R) and (S), is of significant interest for pharmaceutical development. Stereoselective synthesis can be achieved through several methods, including chemical resolution of a racemic mixture or by asymmetric synthesis.

A key method for obtaining enantiomerically pure forms involves the chemical resolution of a racemic precursor. For example, a patented method describes the resolution of racemic 2-amino-3-(3,4-dimethoxyphenyl)propionitrile, a direct precursor to the target compound. google.com In this process, the racemic nitrile is treated with an enantiomerically pure resolving agent, d-camphorsulfonic acid. google.com This forms two diastereomeric salts that have different solubilities and can be separated by fractional crystallization. google.com Once the diastereomers are separated, the individual enantiomers of the nitrile can be liberated and subsequently reduced to the corresponding enantiopure (R)- or (S)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol.

Alternative approaches include asymmetric synthesis, which creates the desired stereocenter selectively. This can involve:

Biocatalysis: Using enzymes like engineered aminotransferases to perform stereoselective amination on a prochiral ketone precursor. This approach is noted for its high enantioselectivity.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a key reaction step.

Asymmetric Catalysis: Using a chiral catalyst to perform a key bond formation, such as the asymmetric reduction of a ketone or imine.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and energy consumption. For the synthesis of this compound and related structures, several green approaches are applicable.

One significant strategy is the use of one-pot, multi-component reactions (MCRs) . These reactions combine two or more starting materials in a single vessel to form a complex product in one step, which minimizes solvent usage, purification steps, and energy consumption. A one-pot synthesis for 1,3-diaryl-3-arylamino-propan-1-one derivatives, which share the core 3-amino-3-aryl-propan-1-one structure, has been developed using thiamine (B1217682) hydrochloride as an efficient and green organocatalyst. researchgate.net This type of Mannich condensation reaction, involving an aldehyde, an amine, and a ketone, represents a sustainable pathway to β-amino carbonyl compounds. researchgate.net Similar one-pot strategies have been successfully employed for the synthesis of various 3-amino-3-arylpropionic acids. researchgate.netscribd.com

Biocatalysis , as mentioned in the context of stereoselective synthesis, is another cornerstone of green chemistry. Enzymes operate under mild conditions (neutral pH, room temperature, aqueous media), are highly selective, and are biodegradable. The use of engineered enzymes to produce chiral amino alcohols avoids the need for harsh reagents and protecting group strategies often required in traditional chemical synthesis. researchgate.net

Furthermore, the use of mechanochemical processes, where reactions are induced by grinding solid reactants together, often in the absence of a solvent, represents another powerful green chemistry tool applicable to the synthesis of precursors like chalcones.

In Vitro Biological Screening Assays

Antimicrobial Activity Investigations

Comprehensive searches of scientific literature and research databases did not yield specific studies investigating the anti-staphylococcal activity of this compound against multidrug-resistant strains. While research exists on the antimicrobial properties of various amino alcohol derivatives, data focusing on this particular compound's efficacy against resistant Staphylococcus species is not publicly available.

Investigations into the antifungal effects of this compound have not been specifically reported in the available scientific literature. While some studies have explored the antifungal potential of various amino alcohol derivatives, showing activity against certain fungal strains, data for this exact compound is absent. nih.govnih.govsioc-journal.cn Therefore, its specific antifungal profile remains uncharacterized.

Antioxidant Activity Studies

Specific studies employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method to evaluate the antioxidant activity of this compound are not found in the reviewed scientific literature. Although research has been conducted on the antioxidant properties of other structurally related compounds, including those with a 3,4-dimethoxyphenyl group, the direct antioxidant capacity of the title compound has not been documented. nih.gov

Reactive Oxygen Species Assays

Reactive oxygen species (ROS) are implicated in numerous disease states, making the antioxidant potential of chemical compounds a key area of investigation. Analogs of this compound have been evaluated for their ability to scavenge free radicals. For instance, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant activity using the DPPH radical scavenging method. nih.gov

Among the tested compounds, some demonstrated antioxidant activity significantly higher than the well-known antioxidant, ascorbic acid. nih.gov Specifically, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide and N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide were found to be approximately 1.4 times more active than ascorbic acid. nih.gov Another analog, a hydrazone bearing a thiophene (B33073) moiety, also showed antioxidant activity 1.26 times higher than the positive control. nih.gov This cross-activity could be linked to their non-specific radical scavenging capabilities. nih.gov

Anti-inflammatory Effects

Compounds containing the 3,4-dimethoxyphenyl moiety have been identified in natural sources known for their anti-inflammatory properties. Zingiber cassumunar Roxb., a medicinal plant used traditionally to treat inflammation, contains (E)-1-(3,4-dimethoxyphenyl)but-1-ene as a major phytochemical component. researchgate.net

Furthermore, a specific analog, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, also isolated from Zingiber cassumunar, has been directly studied for its anti-inflammatory action. Research showed that this compound prominently mediates the acute phase of inflammation. It was found to exert a marked inhibitory effect on carrageenin-induced rat paw edema. The mechanism of action appears to involve the inhibition of prostaglandin (B15479496) biosynthesis, a key pathway in the inflammatory response.

Antiproliferative and Cytotoxicity Assays

The potential of this compound analogs as anticancer agents has been explored through various cytotoxicity and antiproliferative assays against several cancer cell lines.

Analogs featuring the 3,4-dimethoxyphenyl group have demonstrated notable antiproliferative activity. A phenylbutenoid dimer, cis-3-(3',4'-dimethoxyphenyl)-4-[(E)-3''',4'''-dimethoxystyryl]cyclohex-1-ene (ZC-B11), showed selective inhibition against T-acute lymphoblastic leukemia cells (CEMss) with an IC50 value of 7.11 ± 0.240 μg/mL. nih.gov

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov In general, these compounds were found to be more cytotoxic against the U-87 cell line. nih.gov Specifically, compounds 36, 19, and 6 reduced the viability of MDA-MB-231 cells to 43.7 ± 7.4%, 44.6 ± 8.0%, and 46.2 ± 5.0%, respectively. nih.gov

Additionally, a series of novel 4,6-diaryl pyrimidine (B1678525) derivatives were synthesized, with several containing a 3,4-dimethoxy substituent on the B-ring. nih.gov These specific derivatives consistently showed the greatest percentage of inhibition in initial screenings compared to other similar compounds in the series. nih.gov

Antiproliferative Activity of Selected Analogs
Analog CompoundCancer Cell LineObserved EffectReference
cis-3-(3',4'-dimethoxyphenyl)-4-[(E)-3''',4'''-dimethoxystyryl]cyclohex-1-ene (ZC-B11)CEMss (T-acute lymphoblastic leukemia)IC50: 7.11 ± 0.240 μg/mL nih.gov
3-[(4-methoxyphenyl)amino]propanehydrazide derivativesU-87 (Glioblastoma)Generally more cytotoxic than against MDA-MB-231 nih.gov
3-[(4-methoxyphenyl)amino]propanehydrazide derivativesMDA-MB-231 (Breast Cancer)Reduced cell viability to ~44-46% nih.gov
4,6-diaryl pyrimidine derivatives with 3,4-dimethoxy substituentVariousGreatest percentage of inhibition in its series nih.gov

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely utilized colorimetric method for assessing cell viability, proliferation, and cytotoxicity. nih.gov The principle of the assay is based on the ability of metabolically active, viable cells to convert the water-soluble yellow MTT dye into an insoluble purple formazan (B1609692). wikipedia.org This reduction is primarily carried out by mitochondrial reductase enzymes, such as NAD(P)H-dependent oxidoreductases. nih.govwikipedia.org

The general procedure for an MTT assay involves several key steps. First, cells are plated in a multi-well plate (commonly a 96-well plate) and incubated under appropriate conditions. nih.gov Following incubation with a test compound, an MTT solution is added to each well. The plate is then incubated for a period, typically 2 to 4 hours, to allow for the reduction of MTT into formazan crystals by live cells. nih.gov After this incubation, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the insoluble purple formazan. nih.govwaocp.org The concentration of the dissolved formazan is then quantified by measuring the optical density (absorbance) with a spectrophotometer, usually at a wavelength of around 570 nm. wikipedia.org The resulting absorbance is directly proportional to the number of viable cells, allowing for a quantitative measure of the compound's effect on cell proliferation or cytotoxicity. wikipedia.org

A crucial aspect of developing anticancer agents is ensuring their selectivity towards cancer cells while minimizing toxicity to healthy, non-cancerous cells. Analogs of this compound have been evaluated in such models.

The phenylbutenoid dimer ZC-B11, which was effective against leukemia cells, did not reveal cytotoxic effects towards normal human blood mononuclear cells, with an IC50 value greater than 50 μg/mL. nih.gov This indicates a selective cytotoxic profile for this particular analog. nih.gov

In an in-vivo study, the toxicity of another analog, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), was assessed using zebrafish and mice models. waocp.org In zebrafish embryos, the hatching rate remained at 100% for concentrations up to 75 µg/mL but began to decline at higher concentrations. waocp.org In the mice model, histopathology of the liver revealed that at certain doses, the compound led to degenerative and necrotic cells compared to the control group, which showed well-defined hepatocytes. waocp.org

Neuroprotective Potential

The neuropharmacological profile of phenylpropanolamine (PPA), a parent structure to the target compound, has been evaluated. Studies in rats indicated that repeated administration of high doses of PPA did not cause the severe central nervous system neurotoxicity that is often associated with many other amphetamine congeners. nih.gov While it did cause a minor depletion of dopamine (B1211576) in the frontal cortex, it failed to deplete dopamine, norepinephrine, or serotonin (B10506) in other brain regions studied. nih.gov

Furthermore, research into related compounds like 4-methylaminorex, a cyclic derivative of phenylpropanolamine, has pointed towards potential auto-inhibitory and neuroprotective effects, suggesting this is an area for future investigation for this class of compounds. wikipedia.org

Gene Expression Modulation (e.g., γ Globin Gene Expression)

Currently, there is no publicly available scientific literature that specifically investigates the modulation of γ-globin gene expression by this compound or its direct analogs. Further research is required to determine if this compound has any effect on the expression of the γ-globin gene or other related genes.

Receptor Binding and Enzyme Inhibition Assays

The specific receptor binding profile and enzyme inhibition capabilities of this compound have not been extensively detailed in the available research. However, studies on analogous structures provide some insight into potential activities. For instance, a study on various antipsychotic drug candidates utilized principal component analysis (PCA) to differentiate their receptor binding profiles at sixteen monoaminergic receptors. This methodology could be applied to this compound to understand its potential interactions with these receptors. nih.gov

While direct enzyme inhibition data for this compound is scarce, research on other novel compounds has identified inhibitors of specific enzymes. For example, a study on monoterpene-derived hydroxamic acids identified compounds with inhibitory activity against histone deacetylase 6 (HDAC6), with IC50 values in the submicromolar range. nih.gov The structural components of this compound suggest it could be a candidate for similar enzyme inhibition screening.

Ex Vivo Pharmacological Evaluation

Efficacy Assessment in Tissue Models

There is a lack of specific ex vivo studies on the efficacy of this compound in tissue models. Ex vivo methodologies, which utilize living tissue outside the organism, are crucial for assessing the pharmacological effects of a compound in a controlled environment that closely mimics physiological conditions. researchgate.netgrafiati.com For example, ex vivo lung perfusion (EVLP) has been used to study the effects of interventions on lung tissue, including the removal of inflammatory cytokines. nih.gov Such models would be valuable in determining the tissue-specific effects of this compound.

In Vivo Pharmacological Evaluation in Animal Models

Efficacy Studies in Disease Models (e.g., H. pylori Murine Infection Model, Alzheimer's Disease Model Mice)

While no studies have directly tested this compound in H. pylori or Alzheimer's disease murine models, research on analogous compounds and relevant disease models provides a framework for potential future investigations.

In the context of H. pylori infection , a study on a novel inhibitor of flagellar motility, referred to as Active2/BL2, demonstrated a significant reduction in stomach colonization in a mouse model. nih.gov This "antimotilin" compound showed a strong in vitro inhibitory effect (IC50 of approximately 2.7 μg/mL) without affecting bacterial viability (MIC > 32 μg/mL). nih.gov In the in vivo model, oral administration of Active2 resulted in a statistically significant decrease in bacterial colony-forming units (CFUs) in the stomach antrum. nih.gov Similarly, other studies have shown the efficacy of antimicrobial peptides like TP4 and multivalent epitope-based vaccines in reducing H. pylori burden in mice. nih.govfrontiersin.org These studies highlight the potential for novel compounds to combat H. pylori infection.

With regard to Alzheimer's disease , various mouse models are utilized to study the pathology and test potential therapeutics. nih.govnih.gov For instance, the 5xFAD and 3xTg-AD transgenic mouse models, which develop amyloid-β plaques and other pathological features of the disease, are commonly used. nih.govnih.gov Studies have shown that certain compounds can mitigate cognitive decline and reduce amyloid-β and tau pathology in these models. nih.gov The neuroprotective potential of new chemical entities is often assessed in these preclinical models.

General Pharmacological Effect Studies

Mechanism of Action and Molecular Interactions of 3 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol

Identification of Putative Molecular Targets

There is currently no publicly available research identifying the specific molecular targets of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol.

No studies have been found that investigate the interaction of this compound with opioid receptors, CXCR1/2, or the EGF receptor tyrosine kinase. While the broader class of phenylpropanolamines can interact with various receptors, it is not scientifically sound to extrapolate these activities to the specific title compound without direct experimental evidence. The dimethoxy substitutions on the phenyl ring can significantly alter the compound's binding profile.

There is no available data to suggest that this compound acts as a modulator of phosphodiesterase 4 (PDE4), H. pylori Respiratory Complex I, or protein tyrosine kinases.

Elucidation of Biochemical Pathways and Cellular Processes

Due to the lack of information on its molecular targets, the biochemical pathways and cellular processes that may be modulated by this compound remain unknown.

Structure-Mechanism Relationships and Binding Site Analysis

Without identified biological targets and interaction data, no structure-mechanism relationships or binding site analyses for this compound can be described.

Investigations into Modulation of Physiological Responses

No in vivo or in vitro studies detailing the modulation of physiological responses by this compound have been identified in the public domain.

Structure Activity Relationship Sar Studies of 3 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol Derivatives

Impact of Core Scaffold Modifications on Biological Activity

The core scaffold of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol, which consists of a phenyl ring attached to a propanolamine (B44665) backbone, is a critical determinant of its biological activity. Modifications to this fundamental structure can lead to significant changes in efficacy and selectivity.

Research on related amino alcohol derivatives has shown that alterations to the core structure, such as changing the nature of the aromatic ring or the length and branching of the amino alcohol chain, can have profound effects. For instance, replacing the phenyl ring with other heterocyclic systems can modulate the compound's interaction with biological targets. Similarly, modifying the propanolamine side chain, for example by altering the distance between the amino and hydroxyl groups, can influence the compound's conformational flexibility and its ability to form key interactions with receptors or enzymes.

Illustrative Data Table 5.1: Impact of Core Scaffold Modifications on Antitumor Activity

Compound IDCore Scaffold ModificationRelative Antitumor Activity
I This compoundBaseline
II Naphthalene instead of PhenylPotentially Increased/Decreased
III Thiophene (B33073) instead of PhenylPotentially Increased/Decreased
IV Pyridine instead of PhenylPotentially Increased/Decreased

Note: This table is illustrative and based on general principles of medicinal chemistry. The relative activities are hypothetical and serve to demonstrate the potential impact of scaffold hopping.

Influence of Aromatic Substituent Variations

The nature and position of substituents on the aromatic ring of this compound derivatives are key to fine-tuning their biological activity. The existing 3,4-dimethoxy pattern provides a specific electronic and steric environment that can be systematically altered.

Methoxy (B1213986) Groups: The two methoxy groups on the phenyl ring are significant electron-donating groups due to the resonance effect, which increases the electron density of the aromatic ring. libretexts.org This can influence the compound's ability to participate in π-π stacking or other electronic interactions with biological targets. Replacing methoxy groups with hydroxyl groups can introduce hydrogen bonding capabilities, which may alter the binding mode and affinity for a target protein. rsc.orgresearchgate.netresearchgate.net

Methyl Groups: The introduction of methyl groups can impact activity through steric and electronic effects. Sterically, they can influence the preferred conformation of the molecule and its fit within a binding pocket. Electronically, methyl groups are weakly electron-donating through hyperconjugation. libretexts.org

Halo and Trifluoromethyl Groups: Halogen substituents (e.g., F, Cl, Br) introduce both steric bulk and strong inductive electron-withdrawing effects, which can significantly alter the electronic properties of the phenyl ring. libretexts.orglibretexts.org The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and can also increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. nih.govresearchgate.net Studies on other scaffolds have shown that the introduction of a -CF3 group can lead to a significant enhancement of anti-cancer activity. nih.govresearchgate.net

Illustrative Data Table 5.2: Influence of Aromatic Substituents on Antitumor Activity

Compound IDAromatic Substituents (Positions 3,4)Predicted Antitumor Activity (IC50, µM)
I 3,4-dimethoxy15.5
V 3,4-dihydroxy12.8
VI 3-methoxy, 4-hydroxy14.2
VII 3,4-dichloro8.5
VIII 3-trifluoromethyl, 4-methoxy5.1

Note: This table is illustrative. The IC50 values are hypothetical and based on general SAR principles for analogous compounds, suggesting that electron-withdrawing groups may enhance potency.

Role of Amino and Hydroxyl Functionalities on Biological Efficacy

The amino and hydroxyl groups of the propanolamine side chain are critical pharmacophoric features that are often essential for biological activity.

The amino group is typically protonated at physiological pH, allowing it to form ionic bonds or hydrogen bonds with negatively charged residues in a biological target, such as the carboxylate groups of aspartate or glutamate. This interaction is often a key anchor point for the molecule. Studies on related amino alcohols have shown that the position of the amino group has a significant influence on cytotoxicity. nih.gov

Stereochemical Considerations in Activity and Selectivity

The carbon atom to which the amino group and the 3,4-dimethoxyphenyl group are attached is a chiral center. This means that this compound can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities.

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit into the binding site of a target protein much more effectively than the other, leading to a more potent biological response. For example, in related amino alcohol compounds, it has been observed that the biological activity often resides predominantly in one of the enantiomers. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives are crucial for understanding their mechanism of action and for developing more effective and safer therapeutic agents.

Physicochemical Properties and Their Correlation with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ability to interact with biological targets. For a compound to exert antitumor activity, it must be able to cross cell membranes to reach its intracellular target.

An optimal level of lipophilicity is generally required for good biological activity. If a compound is too hydrophilic, it may have difficulty crossing the lipid bilayers of cell membranes. Conversely, if it is too lipophilic, it may be sequestered in fatty tissues, have poor aqueous solubility, and be more susceptible to metabolic breakdown. In the context of this compound derivatives, modifying the substituents on the aromatic ring can systematically alter their lipophilicity. For instance, adding halogen or trifluoromethyl groups generally increases lipophilicity, which can correlate with enhanced antitumor activity up to a certain point. nih.govresearchgate.net

Illustrative Data Table 5.5.1: Correlation of Lipophilicity (logP) with Antitumor Activity

Compound IDAromatic SubstituentsCalculated logPPredicted Antitumor Activity (IC50, µM)
I 3,4-dimethoxy1.215.5
VII 3,4-dichloro2.88.5
IX 3,4-dimethyl2.510.2
X 4-fluoro1.813.1

Note: This table is illustrative. The logP and IC50 values are hypothetical and based on the general trend that increasing lipophilicity can lead to improved activity, within an optimal range.

The distribution of electron density within the this compound molecule plays a crucial role in its interactions with biological macromolecules. The electronic effects of substituents on the aromatic ring can be broadly categorized into inductive and resonance effects, which can either donate or withdraw electron density from the ring. libretexts.orglibretexts.org

Absorption, Distribution, Metabolism, and Excretion Adme and Toxicity Studies of 3 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction utilizes computational models to forecast the pharmacokinetic and toxicological properties of a compound. pharmaron.comnih.govsimulations-plus.comnih.gov These predictive tools are valuable in early drug discovery for screening and prioritizing compounds before undertaking costly and time-consuming laboratory experiments. pharmaron.com

A thorough search of scientific databases for in silico ADMET prediction studies specifically for 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol did not yield any specific results. Therefore, no data is available for its predicted ADMET properties.

In Vitro ADME Profiling

In vitro ADME profiling involves a suite of laboratory-based assays designed to evaluate the metabolic properties of a compound. wuxiapptec.comwuxiapptec.com These tests provide crucial information on a compound's stability and potential for drug-drug interactions. nuvisan.com

Metabolic Stability in Biological Matrices (e.g., Human Hepatocytes, Liver Microsomes, Intestinal Microflora, Liver Cytosol)

Metabolic stability assays are fundamental in early drug discovery to predict a compound's persistence in the body. wuxiapptec.comresearchgate.net These assays typically involve incubating the compound with various biological preparations, such as human hepatocytes, liver microsomes, intestinal microflora, or liver cytosol, to determine the rate of its breakdown. nuvisan.comresearchgate.netthermofisher.com Hepatocytes contain a full complement of phase I and phase II metabolic enzymes, offering a comprehensive view of metabolic fate, while microsomes are rich in cytochrome P450 enzymes, key players in drug metabolism. nuvisan.comthermofisher.com Cytosolic fractions are used to investigate the role of cytosolic enzymes in metabolism. wuxiapptec.com

Specific data from metabolic stability studies of this compound in human hepatocytes, liver microsomes, intestinal microflora, or liver cytosol are not available in the public domain.

Human Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, is a critical determinant of its pharmacological activity. wikipedia.orgnumberanalytics.comtaylorandfrancis.com Only the unbound fraction of a drug is free to diffuse across membranes and interact with its therapeutic target. wikipedia.orgyoutube.com High plasma protein binding can affect a drug's distribution, metabolism, and excretion. wikipedia.orgprimedpublishing.com

No experimental data on the human plasma protein binding percentage for this compound could be located in the reviewed literature.

In Vivo Metabolic Fate and Metabolite Identification (e.g., First-Pass Metabolism)

In vivo studies are essential for understanding how a compound is metabolized within a living organism and for identifying the resulting metabolites. nih.govnih.govwuxiapptec.com These studies can reveal the complete metabolic pathways, including the impact of the first-pass effect, where a drug is extensively metabolized in the liver and gut wall before reaching systemic circulation. nih.govwuxiapptec.comnuvisan.combioivt.com

There are no published in vivo studies detailing the metabolic fate or identifying the metabolites of this compound.

Blood-Brain Barrier (BBB) Permeability

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from harmful substances. nih.govacs.orgnih.gov For drugs targeting the CNS, the ability to cross the BBB is paramount, while for peripherally acting drugs, low BBB permeability is often desired to avoid CNS side effects. nih.govacs.orgmdpi.com

Specific studies assessing the blood-brain barrier permeability of this compound have not been reported in the available scientific literature.

Toxicity and Safety Assessments

Preclinical toxicity and safety assessments are critical for identifying potential adverse effects of a new chemical entity before it can be considered for human use. evotec.comresearchgate.netgavinpublishers.com These assessments involve a range of in vitro and in vivo studies to evaluate a compound's potential for causing harm. fda.govyoutube.com

While some supplier safety data sheets provide basic hazard classifications, comprehensive toxicity and safety assessment reports for this compound are not publicly available.

Cytotoxicity in Various Cell Lines

Currently, there is no publicly available scientific literature detailing specific studies on the cytotoxicity of this compound in various cell lines. Comprehensive searches of scientific databases have not yielded any research that would provide data on its effects on cell viability, proliferation, or mechanisms of cell death in either cancerous or non-cancerous cell lines. Therefore, no data table on cytotoxicity can be provided at this time.

Acute Toxicological Evaluation in Animal Models

There is a lack of specific acute toxicological evaluations for this compound in animal models within the public domain. Scientific literature searches did not uncover any studies determining the median lethal dose (LD50) or identifying specific signs of toxicity following acute exposure in animal subjects. Consequently, it is not possible to present a data table summarizing acute toxicity findings. General hazard information from some suppliers indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled, but these are general classifications and not the result of detailed toxicological studies.

Emetogenicity Evaluation

No dedicated studies on the emetogenic potential of this compound have been found in the available scientific literature. Research into whether this compound can induce nausea or vomiting in animal models has not been published. As a result, no data regarding its emetogenicity can be presented.

Preclinical Development and Therapeutic Potential of 3 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol

Lead Compound Identification and Optimization Strategies

The journey of a drug from a mere concept to a clinical candidate is a meticulous process, beginning with the identification and optimization of a lead compound. A lead compound is a chemical entity that demonstrates a desired biological activity and serves as the starting point for further chemical modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. The principles of early drug discovery are centered on systematically refining a molecule's structure to achieve a desirable target candidate profile. nih.gov

For a compound like 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol, its identification as a potential lead would likely stem from its core structure, a 3-amino-3-arylpropan-1-ol moiety. This structural class has been a subject of investigation for various therapeutic applications. The presence of the 3,4-dimethoxyphenyl group, a feature found in some neurologically active compounds, further supports its consideration as a starting point for a neuroprotective drug discovery program.

Optimization of a lead compound is a critical phase aimed at improving its deficiencies while retaining its favorable attributes. nih.gov This involves a series of chemical modifications and biological evaluations to enhance potency, reduce off-target effects, and improve metabolic stability. For instance, derivatives of β-amino alcohols have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, showcasing the therapeutic potential of this chemical class. nih.gov

Scaffold Hopping Approaches

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known active molecule. nih.gov This technique involves modifying the central core structure, or scaffold, of a molecule to discover new chemotypes with potentially improved properties such as enhanced efficacy, better safety profiles, or novel intellectual property. nih.gov The concept was formally introduced in 1999 as a method to find isofunctional molecules with distinctly different backbones. nih.gov

In the context of Central Nervous System (CNS) drug discovery, scaffold hopping is a widely employed technique to generate diverse compound libraries. researchgate.net Starting from a lead compound like this compound, which is a phenethylamine (B48288) derivative, scaffold hopping could be employed to explore alternative core structures. The goal would be to maintain the key pharmacophoric features—the amino group and the hydroxyl group at a specific distance from the aromatic ring—while replacing the central propan-1-ol backbone. For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core in the discovery of potent and brain-penetrant DLK inhibitors for neurodegenerative diseases. nih.gov

This strategy could lead to the discovery of novel heterocyclic or carbocyclic scaffolds that mimic the spatial arrangement of the key functional groups in this compound, potentially leading to compounds with improved drug-like properties.

Rational Design Based on SAR Data

Rational drug design relies heavily on understanding the Structure-Activity Relationship (SAR) of a series of compounds. SAR studies investigate how changes in the chemical structure of a molecule affect its biological activity. For phenethylamine derivatives, SAR studies have been conducted to understand their interaction with various biological targets. For instance, studies on phenethylamine derivatives have elucidated key structural features responsible for the inhibition of dopamine (B1211576) reuptake. nih.govbiomolther.org These studies have shown that substitutions on the aromatic ring and modifications of the alkylamine chain can significantly influence activity. nih.govbiomolther.org

For the 3-amino-3-arylpropan-1-ol class, SAR studies would systematically explore the impact of modifications at three key positions: the aromatic ring, the amino group, and the propan-1-ol chain.

Modification Site Potential Modifications Hypothetical Impact on Activity/Properties
Aromatic Ring (3,4-dimethoxyphenyl) - Substitution pattern (e.g., 2,4- or 3,5-dimethoxy) - Replacement of methoxy (B1213986) groups with other substituents (e.g., hydroxyl, fluoro, chloro) - Replacement of the phenyl ring with other aromatic or heteroaromatic rings- Alteration of binding affinity to the target protein - Modification of metabolic stability and blood-brain barrier permeability
Amino Group - Alkylation (methyl, ethyl, etc.) - Acylation - Incorporation into a heterocyclic ring- Modulation of basicity (pKa) affecting target interaction and solubility - Potential to introduce new interactions with the target
Propan-1-ol Chain - Stereochemistry of the amino and hydroxyl groups - Chain length (e.g., butan-1-ol, ethan-1-ol) - Introduction of substituents on the chain- Optimization of the spatial orientation of key functional groups - Impact on conformational flexibility and binding

This table presents hypothetical Structure-Activity Relationship (SAR) data for illustrative purposes, based on general principles of medicinal chemistry for related compound classes.

By systematically synthesizing and testing analogs of this compound, researchers can build a comprehensive SAR model. This model would then guide the rational design of more potent and selective compounds with improved pharmacokinetic profiles, a crucial step in the journey towards a clinical candidate.

Drug Discovery and Candidate Nomination Phases

The drug discovery process is a multi-stage endeavor that begins with target identification and validation, followed by hit identification, lead optimization, and ultimately, the selection of a preclinical development candidate. nih.gov Once a promising lead series, such as derivatives of this compound, is established, it enters a rigorous optimization phase.

The process of hit generation to preclinical candidate selection is a lengthy and non-routine activity. nih.gov For a potential neurotherapeutic, key considerations include the ability to cross the blood-brain barrier and to engage the target within the CNS. The nomination of a candidate for preclinical development is a major milestone, signifying that the compound has a high probability of success in subsequent, more extensive and costly studies.

Investigational New Drug (IND)-Enabling Studies

Before a new drug can be tested in humans, a comprehensive package of data must be submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), in an Investigational New Drug (IND) application. The studies that generate this data are referred to as IND-enabling studies. These studies are designed to provide sufficient evidence that the drug is reasonably safe for initial use in humans.

For a small molecule like this compound, a typical IND-enabling program would include:

Study Type Objective Key Assessments
Pharmacology To characterize the drug's mechanism of action and its effects on the intended biological target.- In vitro target binding and functional assays - In vivo efficacy studies in relevant animal models of the disease
Safety Pharmacology To investigate the potential for adverse effects on major physiological systems.- Cardiovascular system (e.g., hERG channel block, effects on blood pressure and heart rate) - Central nervous system (e.g., behavioral effects) - Respiratory system
Pharmacokinetics (ADME) To understand how the drug is absorbed, distributed, metabolized, and excreted by the body.- In vitro metabolic stability (microsomes, hepatocytes) - In vivo pharmacokinetic profiling in at least two animal species (one rodent, one non-rodent) - Plasma protein binding - Identification of major metabolites
Toxicology To identify potential toxicities and to determine a safe starting dose for human clinical trials.- Single-dose toxicity studies in two species - Repeated-dose toxicity studies (typically 28 days) in two species - Genotoxicity (Ames test, in vitro and in vivo micronucleus assays)
Chemistry, Manufacturing, and Controls (CMC) To ensure the quality and consistency of the drug substance and drug product.- Development of a scalable and reproducible synthesis route - Characterization of the drug substance (purity, stability) - Formulation development for clinical administration

This table provides a general overview of typical IND-enabling studies. The specific requirements may vary depending on the drug, the intended clinical indication, and regulatory guidance.

Successful completion of these studies is a prerequisite for obtaining regulatory approval to initiate Phase 1 clinical trials in humans.

Potential Therapeutic Applications

The structural features of this compound suggest its potential utility in a range of neurological disorders where neuroprotection is a key therapeutic goal. The presence of the β-amino alcohol pharmacophore is found in a number of biologically active compounds, and the 3,4-dimethoxyphenyl moiety is a structural component of some natural and synthetic compounds with neuroprotective effects. mdpi.com

Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. The development of multifunctional agents that can target multiple aspects of the disease pathology is a promising therapeutic strategy. nih.gov

Compounds with a similar backbone to this compound, such as pterostilbene (B91288) β-amino alcohol derivatives, have been designed and evaluated as multifunctional agents for Alzheimer's disease. nih.gov These compounds have shown the ability to inhibit acetylcholinesterase, reduce Aβ aggregation, and exert neuroprotective effects against oxidative stress. nih.gov

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is present in various natural compounds that have been investigated for their neuroprotective properties. For example, some natural products containing this moiety have been explored for their therapeutic potential in Alzheimer's disease. nih.govnih.gov The neuroprotective effects of such compounds are often attributed to their antioxidant and anti-inflammatory properties. nih.gov

Given these precedents, it is plausible that this compound could exert neuroprotective effects through multiple mechanisms, including:

Inhibition of Aβ Aggregation: The aromatic ring and the flexible amino alcohol side chain could potentially interfere with the self-assembly of Aβ peptides into toxic oligomers and fibrils.

Antioxidant Activity: The methoxy groups on the phenyl ring may contribute to free radical scavenging activity, thereby protecting neurons from oxidative damage, a key feature of Alzheimer's pathology.

Modulation of Neurotransmitter Systems: The phenethylamine-like structure suggests a potential to interact with monoaminergic systems, although this would require experimental validation.

Infectious Diseases (e.g., Bacterial Infections, H. pylori Infections)

There are no publicly available scientific studies or data pertaining to the evaluation of this compound for activity against bacterial infections. Searches for its efficacy, including against specific pathogens like Helicobacter pylori, have not yielded any research findings. Consequently, its potential as an anti-infective agent remains undetermined. The development of new anti-H. pylori agents is an active area of research due to rising antibiotic resistance, but this particular compound does not appear to have been investigated in this context.

Inflammatory Conditions

Preclinical investigation into the anti-inflammatory properties of this compound has not been reported in the available literature. While other phenylpropanoid compounds have been studied for their effects on inflammatory pathways, such as the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 production, no such data exists for this specific molecule. The translation of preclinical anti-inflammatory findings into clinical applications is a known challenge in drug development.

Oncological Applications

There is no evidence from preclinical studies to support the investigation of this compound for oncological applications. A review of research databases shows no records of this compound being tested for cytotoxic activity against cancer cell lines or in animal models of cancer. The search for novel anti-tubercular agents has led to the preclinical development of various compounds, but this compound is not among them based on available information.

Challenges and Strategic Considerations in Preclinical Development

In the absence of specific data for this compound, one can only consider the general challenges inherent in the preclinical development of any new chemical entity. The journey from a promising compound to a clinical candidate is complex and marked by high attrition rates.

A primary challenge is optimizing the pharmacokinetic and pharmacodynamic properties . For many novel compounds, achieving a suitable balance between in vitro potency and in vivo metabolic stability, central nervous system exposure, and bioavailability is a significant hurdle. For instance, issues such as rapid metabolism by liver enzymes or efflux by transporters like P-glycoprotein can limit a compound's effectiveness.

Solubility and absorption are also critical factors. Low aqueous solubility can lead to poor absorption after oral administration, which can prevent a compound from advancing to investigational new drug (IND)-enabling studies.

Table 1: General Preclinical Development Challenges

Challenge Category Specific Issues Potential Impact
Pharmacokinetics High clearance, poor bioavailability, short half-life. Inadequate drug exposure at the target site.
Drug Metabolism Rapid metabolism by CYP450 or other enzymes. Reduced efficacy and duration of action.
Physicochemical Properties Low solubility, instability. Formulation difficulties, poor absorption.
Safety & Toxicology Off-target effects, toxicity to major organs. Termination of development due to safety concerns.

| Target Validation | Unclear mechanism of action or biological target. | Difficulty in designing rational development strategies. |

Advanced Research Methodologies and Computational Studies Applied to 3 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are fundamental to the molecular characterization of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the aromatic protons on the dimethoxyphenyl ring, the methoxy (B1213986) protons, the protons on the propanol (B110389) chain, and the exchangeable protons of the amino and hydroxyl groups. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical environment. The spectrum for this compound would show distinct signals for the two methoxy carbons, the six carbons of the aromatic ring (with some equivalency), and the three carbons of the propanol backbone.

While specific, experimentally derived spectra for this exact compound are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on established values for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 6.7 - 6.9 Multiplet 3H
-CH(N)- ~4.0 Triplet or Multiplet 1H
-CH₂-CH₂OH ~1.8 - 2.0 Multiplet 2H
-CH₂-OH ~3.6 Triplet 2H
-OCH₃ ~3.8 Singlet 6H
-NH₂ Variable (broad) Singlet 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-O 148 - 150
Aromatic C-H / C-C 110 - 135
-CH(N)- ~55
-CH₂-CH₂OH ~35
-CH₂-OH ~60

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₇NO₃), the exact molecular weight is 211.26 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the measured monoisotopic mass (211.12084 Da) can confirm the molecular formula. nih.gov

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. The resulting mass spectrum would display a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). Key fragmentation patterns would likely involve the loss of water (H₂O), the amino group (NH₂), or cleavage of the propanol side chain, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Type Calculated m/z Description
[M+H]⁺ 212.1281 Protonated molecular ion
[M+Na]⁺ 234.1101 Sodium adduct
[M-H₂O+H]⁺ 194.1181 Loss of water from the protonated molecule

Note: Predicted values are based on the molecular formula and common adducts/fragments observed in ESI-MS. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine (-NH₂), hydroxyl (-OH), ether (C-O-C), and aromatic ring functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹)
Hydroxyl Group O-H stretch (alcohol) 3200 - 3600 (broad)
Amino Group N-H stretch (primary amine) 3300 - 3500 (two bands)
Aromatic C-H C-H stretch 3000 - 3100
Aliphatic C-H C-H stretch 2850 - 2960
Aromatic C=C C=C stretch 1500 - 1600
Amino Group N-H bend 1590 - 1650
Aromatic Ether C-O stretch (asymmetric) 1230 - 1270
Aromatic Ether C-O stretch (symmetric) 1020 - 1075

Note: These ranges are based on established IR correlation tables and data from similar compounds. researchgate.netdocbrown.info

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique could provide precise data on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing.

As of the latest literature review, a solved single-crystal structure for this compound has not been reported in publicly accessible databases. Were the data available, it would be presented in a crystallographic information file (CIF) and include parameters such as those listed in the hypothetical table below. Studies on analogous β-aminopropanols suggest that enantiopure crystals would likely belong to non-centrosymmetric space groups. evitachem.com

Table 5: Hypothetical Single Crystal X-ray Diffraction Data

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 14.1
β (°) 95.5
Volume (ų) 1205

Chromatographic Analytical Methodologies

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, as well as for quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method would be most common for a compound of this polarity.

The method would typically involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cuni.cz Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore of the dimethoxyphenyl group. For enhanced sensitivity and analysis of chiral purity, derivatization with a fluorescent tag (e.g., fluorescamine) or a chiral derivatizing agent may be employed, followed by fluorescence or UV detection. cuni.czgoogle.com

Table 6: Representative HPLC Method Parameters

Parameter Typical Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~280 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the context of analyzing this compound, LC-MS would serve to verify its molecular weight and assess the purity of a sample. The liquid chromatography component separates the target compound from any impurities or byproducts within a sample mixture. A reversed-phase column, such as a C18 column, is commonly employed for this purpose. epa.gov

Following separation, the eluent is introduced into the mass spectrometer. The molecules are ionized, typically using positive ion mode electrospray ionization (ESI), which would generate the protonated molecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight. For this compound (molecular formula C₁₁H₁₇NO₃, molecular weight 211.26 g/mol ), the expected m/z for the [M+H]⁺ adduct would be approximately 212.128. nih.govuni.lu Further fragmentation of the parent ion (MS/MS) can be performed to obtain structural information, confirming the identity of the compound. epa.gov

Table 1: Illustrative LC-MS Parameters for Analysis
ParameterTypical Value/Condition
LC SystemHigh-Performance Liquid Chromatography (HPLC) or UPLC System
ColumnReversed-Phase C18 (e.g., 100 x 2.0 mm, 3 µm) epa.gov
Mobile PhaseGradient of water and acetonitrile or methanol with additives like formic acid epa.gov
Ionization ModePositive Electrospray Ionization (ESI+)
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or similar
Expected [M+H]⁺ (m/z)~212.128 uni.lu

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. It utilizes columns packed with smaller sub-2 µm particles, which allows for operation at higher pressures. This results in substantially increased resolution, sensitivity, and speed of analysis. For a compound like this compound, employing a UPLC system would enable faster purity checks and more efficient separation from closely related impurities compared to standard HPLC. epa.gov The enhanced peak resolution is particularly valuable for accurately quantifying the compound in complex matrices, such as in biological samples during metabolic studies. Documentation for structurally similar compounds confirms the availability of UPLC methods for analysis. bldpharm.com

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into the properties and potential interactions of molecules, guiding experimental research and drug discovery efforts.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method is instrumental in screening for potential biological activity and understanding the mechanism of action at a molecular level. For this compound or its derivatives, docking studies would involve selecting a relevant biological target, such as a receptor or enzyme implicated in a disease pathway. mdpi.com

The docking process calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the stability of the ligand-target complex. nih.gov Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the target's binding site. mdpi.com For instance, studies on related heterocyclic compounds have used docking to explore interactions with targets like the GABA-A receptor, identifying key amino acid residues involved in binding. mdpi.com Such studies can guide the rational design of more potent analogues of the parent compound.

Table 2: Example of Molecular Docking Results for a Ligand-Target Complex (Illustrative)
LigandTarget ProteinBinding Energy (kcal/mol)Interacting Residues (Example)Interaction Type
Compound 3eGABA-A Receptor-8.2Tyr176, Phe335, Tyr497Hydrophobic Interaction mdpi.com
Compound 3eGABA-A Receptor-8.2Tyr497Hydrogen Bond (3.0 Å) mdpi.com
Compound CiiEstrogen Receptor-α (ER-α)-10.14Not SpecifiedBinding Energy nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations) is required. nih.govdergipark.org.tr

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors, along with the biological activity data, are used to generate a mathematical model, often through multiple linear regression (MLR). dergipark.org.tr A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com This approach saves significant time and resources in the drug development process.

Density Functional Theory (DFT) Applications (e.g., Reaction Mechanism Elucidation)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide insights into its chemical reactivity, stability, and spectroscopic properties. A similar study on the related compound 3-(3,4-dimethoxyphenyl)-1-propanol (B1347092) used DFT calculations at the B3LYP/6-311++G(d,p) level to determine its electronic properties.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. DFT can also be used to model reaction pathways and elucidate mechanisms, predicting the most likely outcomes of chemical transformations.

Table 3: Example DFT Calculation Results for a Related Compound (3-(3,4-dimethoxyphenyl)-1-propanol)
ParameterCalculated Value (eV)Interpretation
HOMO Energy-5.32Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.87Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap3.45Indicates moderate chemical stability.

Advanced Biological Assay Technologies

To evaluate the potential biological effects of this compound, a variety of advanced assay technologies are employed. These assays are crucial for determining cytotoxicity and specific biological activities, such as antimicrobial or antiviral effects.

For example, cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to assess the cytotoxicity of a compound against cell lines. mdpi.com This is a critical first step to establish a therapeutic window. To screen for antimicrobial properties, the Minimum Inhibitory Concentration (MIC) is determined, which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com For potential antiviral activity, plaque reduction assays are utilized to measure the ability of a compound to inhibit the replication of a virus in cultured cells. mdpi.com These modern biological screening methods are essential for identifying and characterizing the pharmacological profile of new chemical entities.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological target. This methodology is crucial for identifying "hit" compounds that can be further developed into potential therapeutic agents.

While specific HTS campaigns for "this compound" are not detailed in current research, studies on other molecules with the 3,4-dimethoxyphenyl group illustrate how such a compound could be evaluated. A notable example is the high-throughput screening of 3',4'-dimethoxyflavone (DMF), a compound that shares the 3,4-dimethoxy substitution pattern. This screening aimed to identify inhibitors of parthanatos, a specific pathway of programmed cell death implicated in neurodegenerative diseases. nih.govnih.gov

In a representative HTS study, a library of approximately 5,120 small molecules was screened to identify compounds that could protect cells from death induced by an agent that triggers parthanatos. nih.gov The screening identified 4'-methoxyflavone as an initial hit, and subsequent structure-activity relationship (SAR) studies of related molecules led to the identification of 3',4'-dimethoxyflavone as another active compound. nih.gov

The key findings from such an HTS campaign can be summarized in data tables:

Table 1: High-Throughput Screening Hit Summary for a Structurally Related Dimethoxy Compound

Compound Screened Library Size Screening Concentration (µM) Identified Hit Biological Target

Table 2: Neuroprotective Activity of Identified Hit Compound

Compound Cell Line Inducing Agent Outcome
3',4'-dimethoxyflavone HeLa and SH-SY5Y cells MNNG (inducer of parthanatos) Prevented decrease in cell viability

| 3',4'-dimethoxyflavone | Cortical neuronal cultures | NMDA (neurotoxic agent) | Protected against neuronal cell death |

These findings demonstrate the power of HTS to identify biologically active compounds with a specific structural feature, such as the 3,4-dimethoxyphenyl group. nih.govnih.gov A similar HTS approach could be employed to screen libraries of compounds including or derived from "this compound" to uncover novel biological activities.

Artificial Organ Systems (e.g., Organs-on-a-Chip)

Artificial organ systems, particularly organs-on-a-chip, represent a groundbreaking technology for modeling human physiology and disease in vitro. nih.gov These microfluidic devices are designed to recapitulate the multicellular architectures, tissue-tissue interfaces, and mechanical microenvironments of human organs. nih.govyoutube.com This technology holds immense promise for improving the predictive value of preclinical drug testing.

Organs-on-a-chip are being developed for a variety of tissues, including the lung, liver, kidney, and brain. vt.edu For a compound like "this compound," which has a structure suggestive of potential neurological activity, a "brain-on-a-chip" model would be a particularly relevant platform for investigation. These models can include different types of brain cells, such as neurons and astrocytes, and can even incorporate a blood-brain barrier component to assess compound permeability. nih.gov

The application of organs-on-a-chip in the study of neuroprotective compounds would involve several key steps:

Model Development: Creation of a microfluidic chip that mimics a specific aspect of the brain's structure and function, for example, a neurovascular unit.

Cell Culture: Seeding the chip with relevant human cells, such as induced pluripotent stem cell (iPSC)-derived neurons and endothelial cells, to create a functional tissue-level model.

Compound Testing: Introducing the test compound, such as "this compound," into the system to observe its effects on cell viability, function, and inflammatory responses under both normal and disease-mimicking conditions (e.g., exposure to neurotoxins).

Table 3: Potential Application of an Organ-on-a-Chip Model for a Neuroactive Compound

Organ-on-a-Chip Model Key Features Potential Application for a Dimethoxyphenyl Compound Data Readouts
Brain-on-a-Chip Co-culture of neurons and astrocytes, functional blood-brain barrier, microfluidic perfusion Assessment of neuroprotective effects, evaluation of blood-brain barrier penetration Cell viability, neurite outgrowth, electrophysiological activity, biomarker secretion

| Liver-on-a-Chip | Primary human hepatocytes, simulation of liver sinusoid architecture | Investigation of metabolic pathways and potential hepatotoxicity | Metabolite profiling, enzyme activity assays, cell health markers |

While specific studies utilizing "this compound" on an organ-on-a-chip are not yet published, the technology provides a powerful, ethically sound, and potentially more human-relevant alternative to traditional animal models for assessing the efficacy and safety of new chemical entities. nih.gov The ability to use human-derived cells in these systems is a significant advantage for understanding how a compound will behave in humans. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Status of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol

Currently, the body of scientific literature dedicated exclusively to this compound is minimal. The existing information is primarily confined to chemical databases which catalogue its basic properties.

The compound is identified by its CAS number 201408-35-7. nih.gov Its chemical structure consists of a propanol (B110389) backbone with an amino group at the third carbon, which also bears a 3,4-dimethoxyphenyl substituent. The molecular formula is C₁₁H₁₇NO₃, with a corresponding molecular weight of 211.26 g/mol . nih.gov

Identified Knowledge Gaps and Unexplored Research Avenues

The scarcity of dedicated research on this compound highlights significant knowledge gaps. The primary areas where information is lacking include:

Synthesis: While general methods for the synthesis of related 3-amino-3-aryl-propan-1-ol derivatives exist, specific, optimized synthetic routes for this compound have not been published. google.com

Pharmacological Profile: The biological activity of this compound remains uncharacterized. There is no available data on its potential targets, mechanism of action, or its effects on biological systems.

Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is absent.

Toxicology: The safety profile and potential toxicity of this compound have not been investigated.

These unexplored avenues represent a considerable opportunity for original research to elucidate the fundamental properties of this molecule.

Prospective Research Directions and Collaborative Opportunities

Given the structural motifs present in this compound, several prospective research directions can be envisioned. The 3-amino-3-aryl-propan-1-ol scaffold is present in various biologically active compounds, suggesting that this molecule could serve as a valuable starting point for drug discovery programs. google.com

Future research could focus on:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound would be a crucial first step to enable further biological studies.

Pharmacological Screening: A broad-based pharmacological screening campaign could identify potential biological targets. Based on related structures, areas of interest could include ion channels, receptors, or enzymes involved in neurological or cardiovascular pathways.

Structural Analogue Synthesis: The synthesis and evaluation of a library of derivatives could help to establish structure-activity relationships (SAR). Modifications could include altering the substituents on the phenyl ring or modifying the amino and hydroxyl groups.

Collaborations between synthetic organic chemists, pharmacologists, and computational chemists would be highly beneficial. Computational studies could predict potential biological targets and guide the design of new analogues, while synthetic and pharmacological teams could then realize and test these predictions.

Translational Potential and Impact on Therapeutic Development

The translational potential of this compound is currently speculative due to the lack of biological data. However, the broader class of amino alcohol derivatives has shown promise in various therapeutic areas. For instance, related structures have been investigated for their potential as modulators of ion channels and for other biological activities.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol, and what reaction conditions are critical for achieving high yields?

A widely used method involves reductive amination of ketone precursors or catalytic hydrogenation of nitrostyrene intermediates. For example, a two-step protocol employs NaOtBu as a base, THF as a solvent, and a catalytic system (e.g., Ir-complexes) under controlled temperatures (e.g., 90°C for 24 hours followed by 130°C for another 24 hours), yielding 91% product . Critical factors include anhydrous conditions, precise temperature gradients, and catalyst selection to minimize side reactions. Alternative routes may use LiAlH₄ or NaBH₄ for nitro group reduction, but methoxy substituents require careful optimization to avoid demethylation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Key techniques include:

  • ¹H NMR : Distinct signals for methoxy protons (δ ~3.85–3.87 ppm), aromatic protons (δ ~6.69–6.84 ppm), and hydroxyl/amino protons (broad signals at δ ~3.47 ppm) .
  • ¹³C NMR : Peaks for methoxy carbons (δ ~55.8–55.9 ppm), aromatic carbons (δ ~111–148 ppm), and aliphatic carbons (δ ~31–62 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the molecular formula C₁₁H₁₇NO₃ .
  • Elemental Analysis : Confirmation of C, H, and N content within ±0.3% of theoretical values .

Q. How does the presence of the 3,4-dimethoxyphenyl group influence the chemical stability of this compound under standard laboratory conditions?

The electron-donating methoxy groups enhance aromatic ring stability but may increase susceptibility to oxidative degradation. While direct stability data for this compound is limited, studies on analogs suggest that storage under inert atmospheres (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DCM) minimizes decomposition. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring are recommended to assess long-term stability .

Advanced Research Questions

Q. How can researchers optimize the catalytic conditions for synthesizing this compound to improve yield and purity?

Optimization strategies include:

  • Catalyst Screening : Testing transition-metal catalysts (e.g., Ir, Pd) or organocatalysts to enhance enantioselectivity and reduce byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity, while additives like DMAP accelerate coupling reactions .
  • Temperature Gradients : Stepwise heating (e.g., 90°C → 130°C) improves reaction kinetics without compromising product integrity .
  • Purification : Combining column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) enhances purity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound across studies?

  • Standardized Assays : Use validated in vitro models (e.g., enzyme inhibition assays with IC₅₀ comparisons) and controls (e.g., known inhibitors) .
  • Stereochemical Verification : Chiral HPLC or circular dichroism to confirm enantiomeric purity, as stereochemistry significantly impacts activity .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding affinities with structural analogs (e.g., 4-chloro or 4-fluoro derivatives) .

Q. How can computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., using GROMACS) to identify key binding residues .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic sites .
  • Collision Cross-Section (CCS) Predictions : Compare experimental CCS values (e.g., 143.3 Ų for [M+H]⁺) with simulated data to validate conformers .

Q. What critical considerations apply when designing experiments to compare the stereochemical effects of this compound and its enantiomers on biological activity?

  • Stereoselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution to isolate (R)- and (S)-enantiomers .
  • Activity Profiling : Test enantiomers in parallel assays (e.g., kinase inhibition) to quantify potency differences.
  • Structural Analysis : X-ray crystallography (using SHELX ) or NOESY NMR to correlate absolute configuration with activity .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed across laboratories?

  • Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (TMS) for NMR .
  • Cross-Validation : Compare data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Collaborative Studies : Share raw spectral data via platforms like PubChem or Zenodo to identify instrument-specific artifacts .

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Reactant of Route 1
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.